

Crystal structure and X-ray diffraction data for indole-2-carboxylic acids

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Compound of Interest

Compound Name: *1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid*

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An In-Depth Guide to the Crystal Structure and X-ray Diffraction of Indole-2-Carboxylic Acids for Researchers and Drug Development Professionals

Introduction: The Structural Significance of Indole-2-Carboxylic Acids

Indole and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of essential biomolecules like serotonin and present in numerous approved drugs.[1][2] Among these, indole-2-carboxylic acid (ICA) and its analogues serve as crucial building blocks in the synthesis of a wide array of bioactive molecules, including anti-inflammatory, anti-cancer, and antiviral agents.[1][3][4] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[1]

This guide provides a comprehensive comparison of the crystal structures and X-ray diffraction data for indole-2-carboxylic acids. As a senior application scientist, the aim is to move beyond a mere recitation of data, instead offering a field-proven perspective on why these structural

details are paramount for rational drug design and development. We will delve into the principles of X-ray diffraction, compare the crystal packing of ICA and its derivatives, provide actionable experimental protocols, and illustrate the direct line from crystallographic data to the development of novel therapeutics, such as HIV-1 integrase inhibitors.[5][6]

Part 1: Fundamentals of Crystal Structure

Determination: SCXRD vs. PXRD

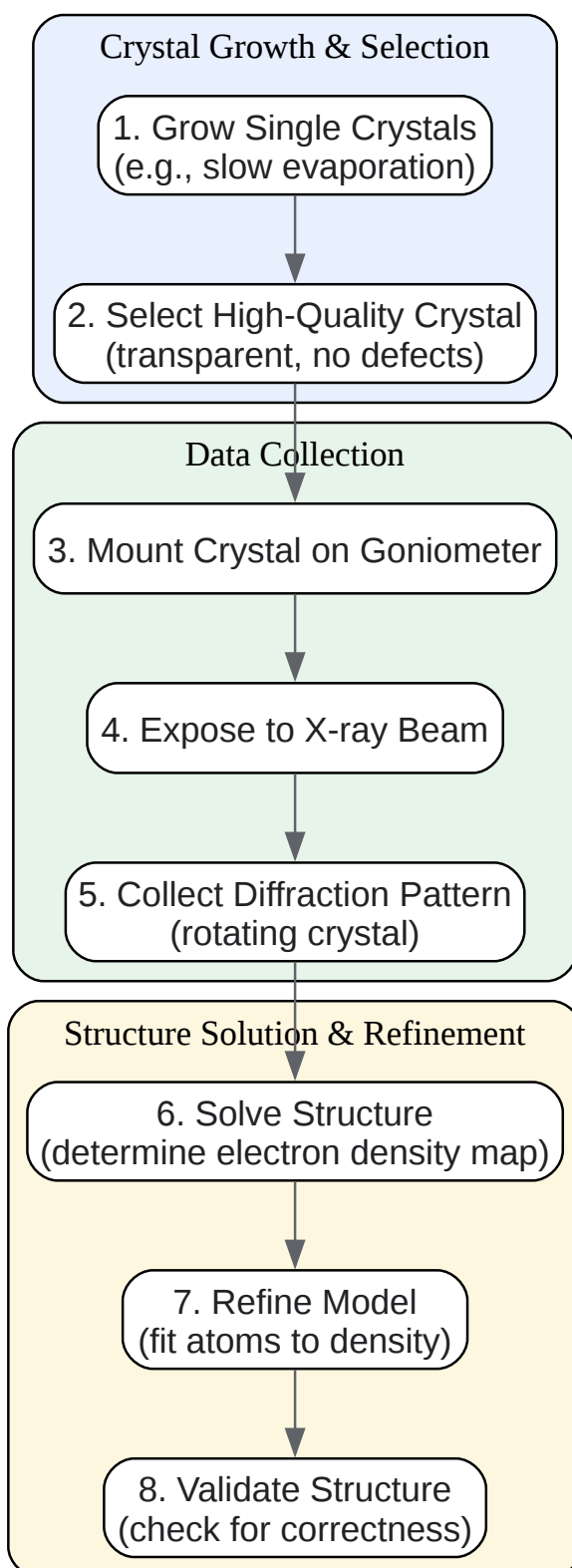
The precise arrangement of atoms within a molecule can be determined using X-ray diffraction (XRD). This technique relies on the principle that when X-rays are directed at a crystal, they are diffracted by the regularly spaced atoms in the crystal lattice, creating a unique pattern.[7]

Analysis of this pattern allows for the elucidation of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.[7][8] For organic molecules like indole-2-carboxylic acids, two primary XRD techniques are employed: Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SCXRD) is considered the gold standard for structure determination.[9] It provides unambiguous, high-resolution data on the atomic arrangement within a single, well-ordered crystal.[7][8] The causality behind its power lies in the analysis of a three-dimensional diffraction pattern obtained by rotating the crystal, which captures data from all possible orientations.[7] This is essential for determining the precise coordinates of each atom in the asymmetric unit.

Powder X-ray Diffraction (PXRD), on the other hand, utilizes a polycrystalline (powder) sample.[9][10] This results in a one-dimensional diffraction pattern, which is a summation of all possible crystal orientations. While PXRD is invaluable for phase identification, quality control, and determining unit cell parameters, it is generally not suitable for determining the de novo crystal structure of a complex organic molecule.[9][10][11] The overlapping of diffraction peaks makes it difficult to extract the individual reflection intensities required for structure solution.[10] However, methods like Rietveld refinement can be used to refine a known or proposed structure against PXRD data.[12][13]

For the purposes of drug design, where precise knowledge of intermolecular interactions and conformational preferences is critical, SCXRD is the preferred method.



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Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Part 2: Comparative Analysis of Crystal Structures

The crystal structure of the parent indole-2-carboxylic acid (ICA) serves as a crucial baseline for understanding its derivatives. Subtle changes to the molecular scaffold, such as the addition of a substituent, can lead to significant alterations in the crystal packing and intermolecular interactions, a phenomenon known as polymorphism.[14]

Indole-2-Carboxylic Acid (ICA)

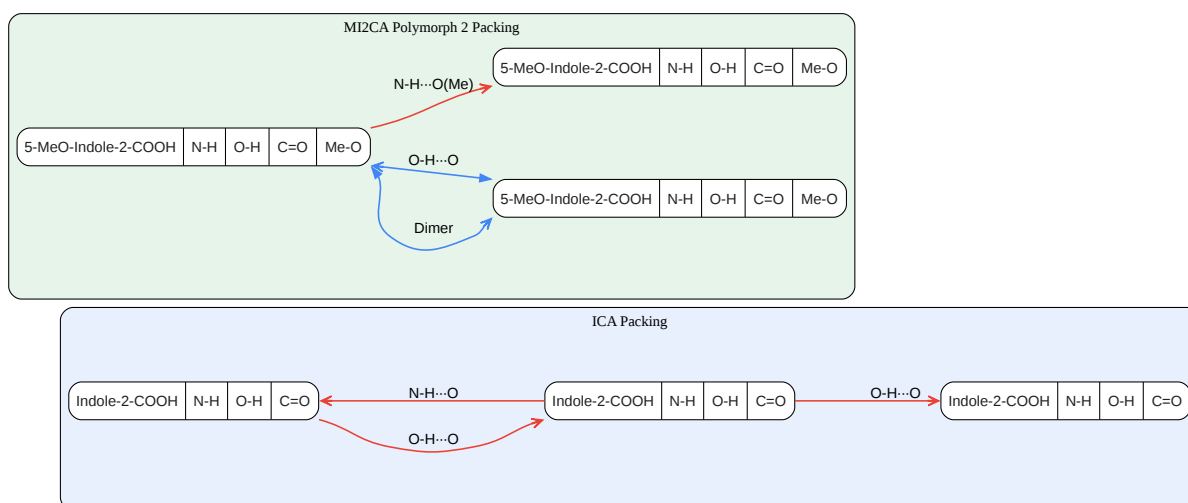
The crystal structure of indole-2-carboxylic acid has been determined to be orthorhombic, belonging to the space group $Pna2_1$. [15] A key feature of its packing is the formation of planar ribbons through a network of intermolecular hydrogen bonds. [15] In this arrangement, both the carboxylic acid O-H group and the indole N-H group act as hydrogen bond donors. The carbonyl oxygen of the carboxylic acid, in turn, acts as an acceptor for two hydrogen bonds. [15] This creates a robust, interconnected network that dictates the solid-state properties of the material.

Case Study: Polymorphism in 5-Methoxy-1H-Indole-2-Carboxylic Acid (MI2CA)

A recent study on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a derivative with potential neuroprotective properties, highlights the impact of substitution on crystal packing. [14] Two distinct polymorphs of MI2CA have been identified, each with a unique hydrogen bonding network.

- Polymorph 1: Crystallizes in the monoclinic space group $C2/c$. In this form, molecules arrange into ribbons through intermolecular $O-H\cdots O$ and $N-H\cdots O$ hydrogen bonds, similar to the parent ICA. However, no cyclic dimers are formed. [14]
- Polymorph 2: Crystallizes in the monoclinic space group $P2_1/c$. The most significant difference in this polymorph is the formation of centrosymmetric cyclic dimers via strong, double $O-H\cdots O$ hydrogen bonds between the carboxylic acid groups of two molecules. [14] [16] [17] These dimers are then further connected into sheets by $N-H\cdots O$ interactions, but in this case, the acceptor is the oxygen atom of the neighboring methoxy group, not the carboxylic acid. [14] [16]

This comparison underscores a critical point for drug development: a single substituent can fundamentally alter the hydrogen bonding scheme, leading to different polymorphs with potentially different solubilities, stabilities, and bioavailabilities.



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Caption: Contrasting hydrogen bonding in ICA vs. MI2CA Polymorph 2.

Crystallographic Data Comparison

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Key Interactions	Ref.
ICA	C ₉ H ₇ N O ₂	Orthorhombic	Pna2 ₁	30.144 (6)	6.466 (1)	3.819 (1)	90	O–H... O & N–H... O Ribbons	[15]
MI2CA (P1)	C ₁₀ H ₉ NO ₃	Monoclinic	C2/c	13.079 (3)	7.696 (2)	35.185	91.06 (3)	O–H... O & N–H... O Chains	[14]
MI2CA (P2)	C ₁₀ H ₉ NO ₃	Monoclinic	P2 ₁ /c	4.0305 (2)	13.034 6(6)	17.204 2(9)	91.871 (5)	O–H... O Dimer s, N– H... O(Me)	[14] [16]

Part 3: Experimental Protocols for Structural Analysis

The acquisition of high-quality diffraction data is predicated on the quality of the single crystal. The following protocols provide a validated framework for crystal growth and data acquisition.

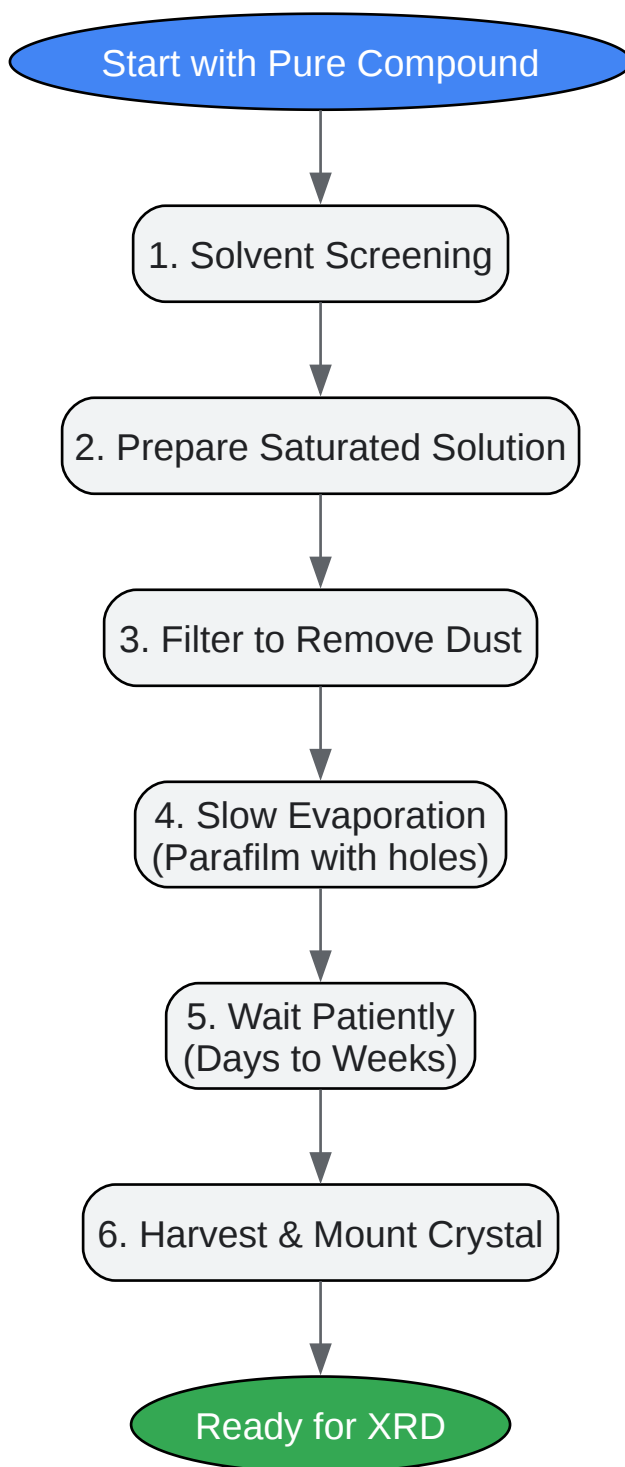
Protocol 1: Growing X-ray Quality Single Crystals

The cornerstone of a successful SCXRD experiment is a single crystal, ideally between 30 and 300 microns in size, that is transparent and free of defects.[7][18] Slow crystal growth is

paramount, as it minimizes the number of nucleation sites and allows for the formation of larger, more ordered crystals.[18][19]

Step-by-Step Methodology:

- **Purity is Key:** Begin with the highest purity sample of the indole-2-carboxylic acid derivative available. Impurities can inhibit crystal growth or become incorporated into the lattice, degrading crystal quality.[19][20] If necessary, purify the crude product by recrystallization or chromatography.[20]
- **Solvent Screening:** Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but show limited solubility at room temperature.[20]
 - Place 5-10 mg of the compound in several small test tubes.
 - Add different solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) dropwise to test for solubility at room and elevated temperatures.[20]
- **Crystal Growth via Slow Evaporation (Recommended Method):**
 - Prepare a nearly saturated solution of the compound in the chosen solvent in a clean Erlenmeyer flask.
 - Filter the solution through a syringe filter (0.22 μm) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[19]
 - Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. This slows the rate of solvent evaporation.[18]
 - Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench) and leave it undisturbed for several days to weeks.
- **Crystal Harvesting:** Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.



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Caption: A generalized workflow for growing high-quality single crystals.

Protocol 2: Single-Crystal X-ray Data Collection and Analysis

This protocol outlines the general steps once a suitable crystal has been mounted on the diffractometer.

Step-by-Step Methodology:

- **Crystal Mounting:** The selected crystal is carefully mounted on a thin glass fiber or a loop and affixed to a goniometer head.[7][8]
- **Centering:** The crystal is precisely centered in the X-ray beam using an optical microscope and automated centering routines.[8]
- **Data Collection:**
 - The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
 - An X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal.[8]
 - The diffractometer rotates the crystal through a series of angles (omega and phi scans) while a detector (e.g., a CCD or CMOS detector) records the positions and intensities of the diffracted X-ray beams.[7]
- **Data Processing:** The raw diffraction images are processed to determine the unit cell parameters, space group, and a list of reflection intensities (hkl data).
- **Structure Solution:** The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. Direct methods are commonly used for small molecules.[15]
- **Structure Refinement:** An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a full-matrix least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[15]

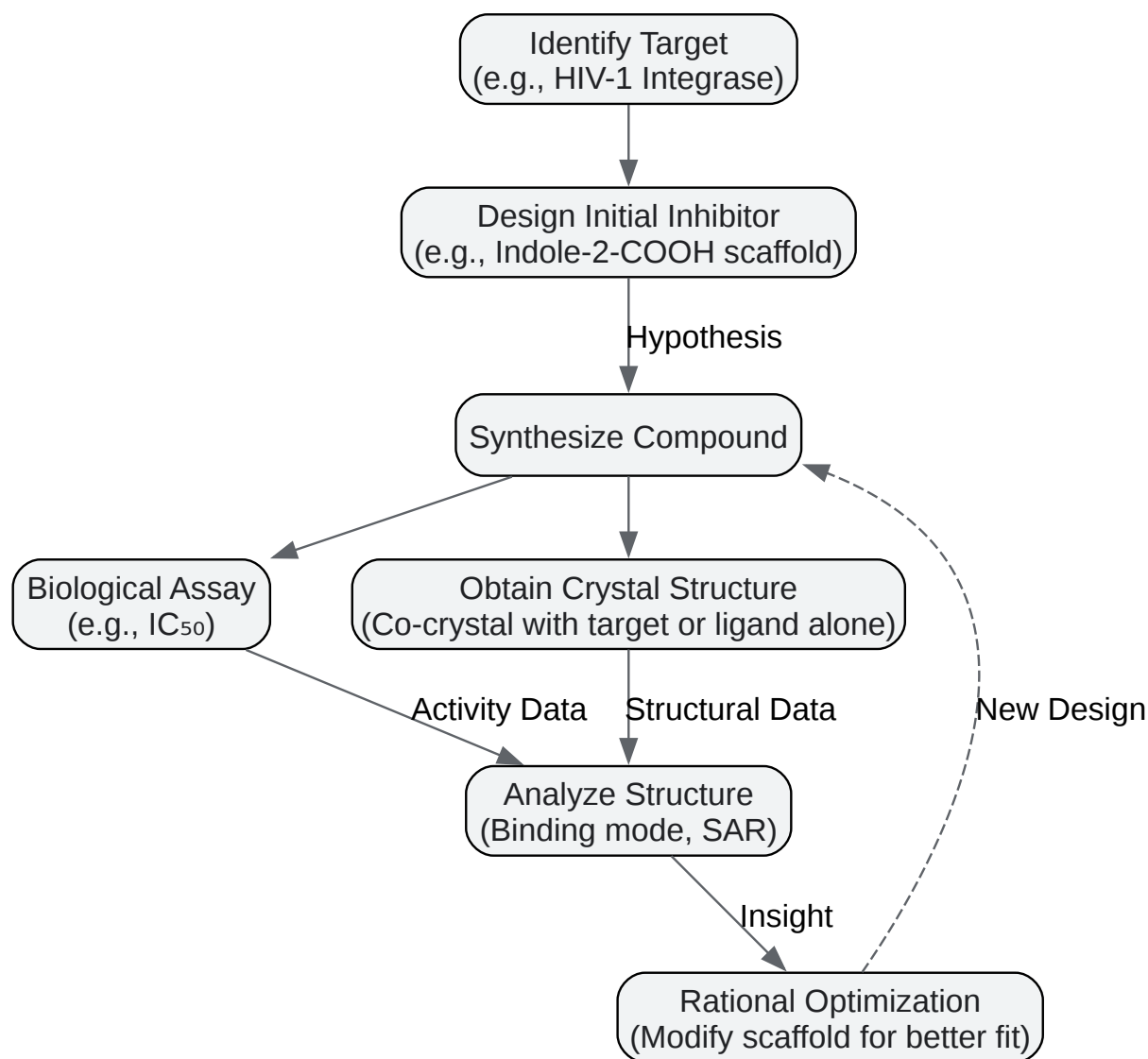
- Validation: The final structure is rigorously validated using software tools like CHECKCIF to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a public database like the Cambridge Structural Database (CSD).[21]

Part 4: Application in Rational Drug Design

The detailed structural information gleaned from X-ray crystallography is not merely an academic exercise; it is a cornerstone of modern, structure-based drug design. Indole-2-carboxylic acid derivatives are being actively investigated as inhibitors for various therapeutic targets, including HIV-1 integrase.[5][6]

Causality in Drug Design:

- Target Binding: The crystal structure of a potential drug molecule reveals its precise conformation and the spatial arrangement of its functional groups (e.g., hydrogen bond donors and acceptors).
- Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of analogues with their corresponding biological activities, researchers can establish a structure-activity relationship. For example, the discovery that an N-H and a C2-carboxyl group on the indole scaffold can chelate the two essential Mg^{2+} ions in the active site of HIV-1 integrase was a critical insight derived from structural analysis and molecular docking.[5]
- Rational Optimization: This knowledge allows for the rational design of new derivatives. If a crystal structure shows a particular region of the molecule is exposed to solvent, medicinal chemists can add substituents to that position to try and engage with new pockets on the target protein, potentially increasing potency or selectivity.[5][6] For instance, optimizations on the indole-2-carboxylic acid scaffold for HIV-1 integrase inhibitors involved adding halogenated benzene rings to enhance π - π stacking interactions with viral DNA.[5]



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Caption: The iterative cycle of structure-based drug design.

Conclusion

The study of the crystal structure of indole-2-carboxylic acids through X-ray diffraction provides indispensable insights for researchers in chemistry and drug development. Single-crystal XRD stands as the definitive technique for elucidating the precise three-dimensional atomic arrangement, which governs the compound's physicochemical properties and its interactions

with biological targets. As demonstrated by the polymorphism of 5-methoxy-1H-indole-2-carboxylic acid, even minor molecular modifications can lead to profound changes in crystal packing and hydrogen bonding networks. This structural information is the empirical foundation upon which rational, effective, and targeted drug design is built, transforming a fundamental chemical scaffold into a potential therapeutic agent.

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